
N-(9-Fluorenylmethoxycarbonyl) Doxorubicin
Übersicht
Beschreibung
N-(9-Fluorenylmethoxycarbonyl) Doxorubicin (N-Fmoc-DOX) is a chemically modified derivative of doxorubicin (DOX), a widely used anthracycline chemotherapeutic agent. The modification involves the introduction of a 9-fluorenylmethoxycarbonyl (Fmoc) group, a protective moiety commonly employed in peptide synthesis, to the amine group of DOX . This modification serves dual purposes:
- Protection: The Fmoc group shields reactive functional groups during conjugation processes, enabling selective bond formation (e.g., amide linkages) for prodrug synthesis .
- Facilitation of Targeted Delivery: N-Fmoc-DOX is a key intermediate in synthesizing cytotoxic peptide hybrids. For example, it is conjugated to hormone analogs (e.g., luteinizing hormone-releasing hormone [LH-RH] or bombesin [BN]) to create receptor-targeted anticancer agents .
The synthesis of N-Fmoc-DOX typically involves coupling DOX with Fmoc-protected amino acids (e.g., Fmoc-Val-OH) via amide bonds, followed by deprotection using piperidine to yield prodrugs like DOX-Val . The structural integrity of N-Fmoc-DOX is confirmed through analytical techniques such as ¹H-NMR and HPLC .
Vorbereitungsmethoden
The synthesis of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin involves the protection of the amino group of doxorubicin with the 9-fluorenylmethoxycarbonyl group. This is typically achieved through the reaction of doxorubicin with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Analyse Chemischer Reaktionen
Chemical Reactions Involving N-(9-Fluorenylmethoxycarbonyl) Doxorubicin
N-Fmoc-DOX undergoes various chemical reactions that enhance its therapeutic efficacy and facilitate its use in targeted drug delivery systems.
Conjugation Reactions
One significant reaction is the conjugation of N-Fmoc-DOX to peptide carriers. This process typically involves:
- Esterification : The hydroxyl group on the doxorubicin molecule reacts with carboxylic acids (e.g., hemiglutarate) to form ester bonds, yielding conjugates that can improve targeting to cancer cells.
- Peptide Linkage : The coupling of N-Fmoc-DOX with peptide sequences allows for targeted delivery. For instance, studies have shown that conjugating N-Fmoc-DOX with bombesin-like peptides results in cytotoxic hybrids that exhibit enhanced binding affinity to cancer cell receptors .
Hydrolysis and Deprotection
Upon reaching the target site within cancer cells, the Fmoc group can be selectively removed under basic conditions (e.g., using piperidine), releasing active doxorubicin:This reaction is crucial for ensuring that doxorubicin is released in its active form where it can exert its cytotoxic effects.
Side Reactions
While synthesizing and utilizing N-Fmoc-DOX, side reactions such as hydrolysis of the ester bonds or deprotection of the Fmoc group can occur. Monitoring these reactions is essential to maintain high yields of the desired product .
Nanocarriers
Studies have demonstrated that N-Fmoc-DOX can be effectively co-delivered using polymeric micelles or liposomes, facilitating improved accumulation in tumor tissues due to enhanced permeability and retention (EPR) effects .
Combination Therapies
Research indicates that combining N-Fmoc-DOX with other chemotherapeutic agents (e.g., dasatinib) within nanocarriers leads to synergistic effects against various cancers, including breast and prostate cancers .
Table 2: Efficacy of N-Fmoc-DOX in Combination Therapies
Combination Agent | Cancer Type | Tumor Growth Inhibition Rate (%) |
---|---|---|
Dasatinib | Breast Cancer | 95% at 5 mg/kg |
Other Agents | Prostate Cancer | Significant synergy observed |
Wissenschaftliche Forschungsanwendungen
N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is primarily used in research settings to study the effects of modified doxorubicin derivatives. Its applications include:
Chemistry: Used as a model compound to study the reactivity and stability of Fmoc-protected anthracyclines.
Biology: Investigated for its potential to alter the cellular uptake and distribution of doxorubicin.
Industry: Utilized in the development of new drug formulations and delivery systems.
Wirkmechanismus
The mechanism of action of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is similar to that of doxorubicin. It intercalates into DNA, inhibiting the enzyme topoisomerase II, which leads to the disruption of DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cancer cells. The addition of the Fmoc group may influence the compound’s pharmacokinetics, potentially altering its distribution and metabolism .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Modifications
Stability and Bioavailability
- N-Fmoc-DOX : The Fmoc group enhances stability during synthesis but is removed post-conjugation. The resulting peptide-DOX hybrids (e.g., AN-152) retain stability in biological fluids due to amide linkages .
- DOX-Val : Amide bonds resist esterase degradation, improving plasma stability compared to ester-linked prodrugs .
- Liposomal DOX: Nanoparticle encapsulation prevents rapid clearance, achieving a 55-hour plasma half-life vs. 10–15 hours for free DOX .
Cytotoxic Activity
Toxicity and Selectivity
- N-Fmoc-DOX Conjugates : Reduced systemic toxicity due to receptor-targeted delivery. For example, AN-152 (DOX-LH-RH hybrid) exhibits 10× lower acute toxicity in mice compared to free DOX .
- 2-Pyrrolinodoxorubicin: Despite higher potency, its conjugates (e.g., AN-207) maintain lower toxicity profiles by leveraging selective uptake .
- Liposomal DOX : Cardiotoxicity is significantly reduced (5% incidence vs. 26% for free DOX) .
Biologische Aktivität
N-(9-Fluorenylmethoxycarbonyl) Doxorubicin (N-Fmoc-DOX) is a derivative of the well-known chemotherapeutic agent doxorubicin, designed to enhance its therapeutic efficacy while minimizing side effects. This article explores the biological activity of N-Fmoc-DOX, focusing on its cytotoxic effects, mechanisms of action, and potential clinical applications based on diverse research findings.
Structure and Synthesis
N-Fmoc-DOX is synthesized by attaching the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the doxorubicin molecule. This modification is intended to improve the drug's stability and solubility, facilitating targeted delivery to cancer cells. The synthesis process typically involves coupling reactions using activated carboxylic acids and amines, followed by deprotection steps to yield the active compound.
The cytotoxicity of N-Fmoc-DOX is primarily attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. This action leads to the induction of apoptosis in cancer cells. Additionally, N-Fmoc-DOX has been shown to exhibit enhanced selectivity for tumor cells compared to normal cells, potentially due to differences in cellular uptake mechanisms.
In Vitro Studies
Numerous studies have evaluated the cytotoxic effects of N-Fmoc-DOX against various cancer cell lines. For instance:
- Breast Cancer : N-Fmoc-DOX demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values lower than those of doxorubicin alone, indicating a synergistic effect when used in combination with other agents .
- Pancreatic Cancer : In vitro tests showed that N-Fmoc-DOX was effective against CFPAC-1 human pancreatic cancer cells, exhibiting approximately 2500 times higher activity than doxorubicin .
Case Studies
- Combination Therapy : A study highlighted that when combined with certain peptides, N-Fmoc-DOX could enhance the overall cytotoxicity against resistant cancer cell lines, suggesting a potential for overcoming drug resistance .
- Animal Models : Preliminary in vivo studies using xenograft models have indicated that N-Fmoc-DOX not only retains its anticancer properties but also exhibits reduced cardiotoxicity compared to traditional doxorubicin treatments .
Comparative Efficacy Table
Clinical Implications
The promising results from preclinical studies suggest that N-Fmoc-DOX could be a valuable addition to current cancer therapies. Its ability to enhance cytotoxicity while potentially reducing side effects opens avenues for further clinical investigation.
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing and characterizing N-(9-Fluorenylmethoxycarbonyl) Doxorubicin?
- Synthesis : The compound is synthesized by coupling doxorubicin (DOX) with the Fmoc (9-fluorenylmethoxycarbonyl) group via an ester or amide bond. For example, Fmoc-protected amino acids (e.g., valine) are conjugated to DOX using carbodiimide-based coupling agents, followed by deprotection with piperidine to yield the final product .
- Characterization : Techniques include ¹H-NMR for structural confirmation (e.g., verifying Fmoc deprotection), HPLC for purity assessment (>98%), and mass spectrometry to confirm molecular weight .
Q. How does the stability of this compound vary under different storage and experimental conditions?
- Storage : The compound is typically stored at -20°C in desiccated conditions to prevent hydrolysis of the Fmoc group or DOX degradation .
- Experimental stability : In biological buffers (e.g., PBS), stability is influenced by pH and temperature. For instance, the Fmoc group may hydrolyze at pH > 8 , necessitating controlled conditions during in vitro assays .
Q. What is the role of the Fmoc group in prodrug design for targeted cancer therapy?
- The Fmoc group serves as a temporary protective moiety during conjugation to peptide carriers, enabling site-specific drug release. For example, in LH-RH or bombesin analogs, the Fmoc group is removed post-conjugation, exposing DOX for intracellular activation .
Advanced Research Questions
Q. How can researchers optimize the conjugation efficiency of this compound to peptide carriers?
- Factors affecting efficiency :
- Peptide design : Use pseudopeptides (e.g., CH₂-NH bonds) to enhance carrier stability and receptor affinity .
- Reaction conditions : Optimize molar ratios (e.g., 1:1.2 DOX:carrier), solvent polarity (DMF for solubility), and reaction time (24–48 hours) .
Q. How can contradictions between in vitro cytotoxicity and in vivo efficacy of Fmoc-DOX conjugates be addressed?
- Key considerations :
- Metabolic stability : Assess degradation in serum (e.g., 50% fetal bovine serum at 37°C) to identify labile bonds .
- Biodistribution : Use radiolabeled conjugates (e.g., ¹⁴C-DOX) to track tumor uptake vs. off-target accumulation .
Q. What methodologies are used to assess the pharmacokinetics of Fmoc-DOX prodrugs?
- Quantification : LC-MS/MS detects prodrug and free DOX in plasma/tissue, with a lower limit of quantification (LLOQ) of 1 ng/mL .
- Key parameters : Calculate AUC (area under the curve), t₁/₂ (half-life), and Cmax (peak concentration) in rodent models .
Q. How do researchers evaluate receptor-specific uptake of Fmoc-DOX conjugates in cancer cells?
- Competitive binding assays : Use ¹²⁵I-labeled ligands (e.g., [Tyr⁴]bombesin) to measure IC₅₀ values and confirm receptor affinity (e.g., KD ≈ 1 nM for GRP receptors) .
- Imaging : Confocal microscopy with fluorescently tagged conjugates (e.g., FITC-Fmoc-DOX) visualizes internalization in receptor-positive vs. receptor-negative cell lines .
Q. How should conflicting data from combination therapies involving Fmoc-DOX analogs be analyzed?
- Statistical approaches : Stratify data by tumor type (e.g., pancreatic vs. lung cancer) and use Fisher’s exact test to compare response rates (complete vs. partial) .
- Example : In a randomized trial, DOX + cisplatin showed superior complete response rates (26% vs. 17% for DOX alone), but overall survival required Cox proportional hazards modeling to account for covariates .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3S,4S,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H39NO13/c1-19-36(46)27(43-41(51)54-18-26-22-10-5-3-8-20(22)21-9-4-6-11-23(21)26)14-31(55-19)56-29-16-42(52,30(45)17-44)15-25-33(29)40(50)35-34(38(25)48)37(47)24-12-7-13-28(53-2)32(24)39(35)49/h3-13,19,26-27,29,31,36,44,46,48,50,52H,14-18H2,1-2H3,(H,43,51)/t19-,27-,29-,31+,36+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYXRPGVNWOQLW-YRKJKFEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H39NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747793 | |
Record name | (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-beta-L-lyxo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136582-53-1 | |
Record name | (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-beta-L-lyxo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.